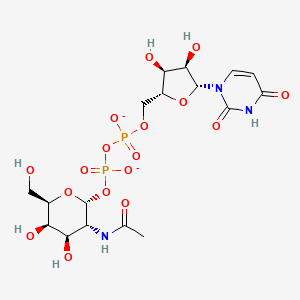
UDP-N-acetyl-alpha-D-galactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-alpha-D-galactosamine(2-) is a UDP-N-acetyl-D-galactosamine(2-) in which the anomeric centre of the galactosamine moiety has alpha-configuration; major species at pH 7.3. It is an UDP-N-acetyl-D-galactosamine(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an this compound.
Wissenschaftliche Forschungsanwendungen
Role in Glycosylation
UDP-N-acetyl-alpha-D-galactosamine serves as a donor substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), enzymes responsible for initiating O-glycosylation. This process is vital for the formation of mucin-type O-glycans, which are crucial for various cellular functions.
Table 1: GalNAc-T Enzymes and Their Substrate Specificities
The initiation of O-glycosylation involves the transfer of N-acetylgalactosamine to serine or threonine residues on target proteins, influencing their stability and function.
Implications in Disease Mechanisms
This compound has been implicated in several pathological conditions due to its role in glycosylation. For example, mutations in the GALNT3 gene, which encodes a GalNAc-T enzyme, have been linked to familial tumoral calcinosis (TC). In TC patients, inadequate production of fibroblast growth factor 23 (FGF23) due to GALNT3 mutations leads to disrupted phosphate metabolism and ectopic calcifications .
Case Study: Familial Tumoral Calcinosis
- Objective : Investigate the relationship between GALNT3 mutations and FGF23 production.
- Findings : Patients with GALNT3 mutations exhibited high serum phosphate levels and normal or elevated vitamin D concentrations. The study concluded that GALNT3 inactivation results in inadequate FGF23 production, contributing to TC pathology .
Therapeutic Applications
The understanding of this compound's role in glycosylation has opened avenues for therapeutic interventions. Modulating O-glycosylation processes could lead to novel treatments for diseases characterized by aberrant glycosylation patterns.
Potential Therapeutics
- Cancer Treatment : Targeting specific GalNAc-Ts may enhance the efficacy of immunotherapies by altering glycan structures on tumor cells, making them more recognizable to immune cells .
- Metabolic Disorders : Therapies aimed at correcting glycosylation defects associated with metabolic disorders could improve patient outcomes .
Analyse Chemischer Reaktionen
Role in O-Glycosylation Pathways
UDP-GalNAc serves as the donor substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) , which initiate mucin-type O-glycosylation:
UDP GalNAc polypeptide Ser Thr →UDP GalNAc 1 O Ser Thr Tn antigen
This reaction is the first step in O-glycan biosynthesis and is critical for cellular adhesion, signaling, and cancer progression .
Enzyme-Substrate Specificity
Subcellular Localization and Regulation
Immunoelectron microscopy studies confirm that ppGalNAc-Ts localize to the cis-Golgi apparatus in secretory cells (e.g., porcine submaxillary glands). This compartmentalization ensures proper initiation of O-glycosylation before further processing in the medial/trans Golgi .
Factors influencing UDP-GalNAc utilization :
-
Enzyme isoforms : 20+ ppGalNAc-T isoforms with varying peptide substrate preferences.
-
Cellular demand : Elevated UDP-GalNAc consumption in cancer cells correlates with Tn antigen expression .
Biological and Clinical Implications
Aberrant UDP-GalNAc metabolism is implicated in:
Eigenschaften
Molekularformel |
C17H25N3O17P2-2 |
|---|---|
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
LFTYTUAZOPRMMI-NESSUJCYSA-L |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















